Cinnarizine

Catalog No.
S1516335
CAS No.
16699-20-0
M.F
C26H28N2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnarizine

CAS Number

16699-20-0

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

0.00 M

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, Cinarizina Inkey, Cinarizina Ratiopharm, Cinarizine, Cinazière, Cinna, Cinnarizin AL, Cinnarizin Ratiopharm, Cinnarizin Siegfried, cinnarizin von ct, Cinnarizin-ratiopharm, Cinnarizine, Cinnarizine L Tartrate, Cinnarizine L-Tartrate, Cinnarizine L-Tartrate (1:1), Cinnarizine, (E)-Isomer, Cinnarizine, Dihydrochloride, Cinnipirine, Cisaken, Dihydrochloride Cinnarizine, Dimitronal, L-Tartrate, Cinnarizine, R 516, R-516, R516, Stugeron, Stugeron Forte, Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Treatment of Vertigo and Tinnitus:

Cinnarizine is widely studied for managing vertigo and tinnitus, particularly in Meniere's disease. Research suggests its effectiveness in reducing vertigo frequency and intensity []. A clinical study demonstrated a significant decrease in moderate and extreme vertigo episodes with cinnarizine treatment []. The drug's mechanism of action in this context involves improving blood flow in the inner ear and potentially modulating neurotransmission [].

Migraine Prevention:

Management of Motion Sickness:

Cinnarizine's ability to suppress nausea and vomiting has been evaluated in the context of motion sickness. Research indicates its effectiveness in preventing seasickness, likely by reducing the sensitivity of the vestibular system, which plays a role in balance and nausea response []. A study found that cinnarizine significantly improved seasickness symptoms compared to placebo [].

Other Potential Applications:

Beyond the mentioned areas, scientific research explores cinnarizine's potential benefits for various conditions. This includes:

  • Peripheral vascular disorders: Studies suggest cinnarizine might improve blood flow and reduce blood viscosity, potentially beneficial in peripheral vascular diseases [].
  • Tinnitus: Research investigates cinnarizine's effectiveness in managing tinnitus, with some studies showing positive results [].
  • Neurological disorders: Preliminary research explores cinnarizine's potential role in managing certain neurological disorders, including Meniere's disease and Alzheimer's disease [, ].

Cinnarizine is a calcium channel blocker and antihistamine belonging to the diphenylmethylpiperazine class. Its chemical formula is C26H28N2C_{26}H_{28}N_{2}, with a molar mass of approximately 368.524 g/mol . This compound is primarily used in the treatment of nausea and vomiting associated with motion sickness, vertigo, and conditions like Ménière's disease . Cinnarizine functions by blocking histamine receptors and inhibiting calcium influx in vascular smooth muscle, thus mitigating symptoms related to vestibular disorders .

Cinnarizine's primary mechanism of action is believed to involve calcium channel antagonism. It inhibits the influx of calcium ions into vestibular hair cells, thereby suppressing the activity of the vestibular system and reducing symptoms of vertigo and nausea.

  • Toxicity: Cinnarizine is generally well-tolerated at therapeutic doses. However, side effects such as drowsiness, fatigue, and gastrointestinal disturbances can occur.
  • Flammability: Not readily flammable.
  • Reactivity: No significant reactivity hazards reported under normal conditions.
, primarily involving its interaction with calcium channels and histamine receptors. The main reactions include:

  • Calcium Channel Blocking: Cinnarizine selectively inhibits T-type and L-type voltage-gated calcium channels, which prevents calcium influx into cells, thereby reducing muscle contraction and vasoconstriction .
  • Histamine Receptor Antagonism: It acts as an antagonist to H1 receptors, blocking the action of histamine in the central nervous system, which helps alleviate nausea and vomiting .

The biological activity of cinnarizine is multifaceted:

  • Antihistaminic Activity: By blocking H1 receptors, cinnarizine reduces the effects of histamine, which are responsible for allergic reactions and motion sickness .
  • Calcium Channel Blockade: Its ability to inhibit calcium channels leads to decreased smooth muscle contraction, contributing to its effectiveness in treating vestibular disorders .
  • Antiserotonergic and Antidopaminergic Effects: Cinnarizine also exhibits weak antagonistic activity on serotonin (5-HT2) and dopamine (D2) receptors, further enhancing its therapeutic profile against nausea .

Cinnarizine can be synthesized through various methods:

  • Traditional Synthesis: The initial synthesis involves the reaction of diphenylmethylpiperazine with appropriate acylating agents to form the desired compound.
  • Continuous-Flow Multistep Synthesis: Recent advancements have introduced a continuous-flow multistep process, allowing for more efficient production from bulk alcohols as starting materials. This method enhances yield and reduces reaction times compared to batch processes .

Cinnarizine is utilized in several medical contexts:

  • Motion Sickness: It is commonly prescribed to prevent nausea associated with travel.
  • Vestibular Disorders: Effective in treating symptoms related to vertigo and tinnitus.
  • Peripheral Vascular Disease: Used to improve blood flow in certain vascular conditions due to its calcium channel blocking properties .

Cinnarizine interacts with various biological systems:

  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, impacting their efficacy and safety profiles. For example, it can influence the metabolism of drugs like warfarin and phenytoin due to its effects on liver enzymes .
  • Alcohol: Concurrent use with alcohol can increase the likelihood of side effects such as sedation and dizziness .

Cinnarizine shares similarities with several other compounds in terms of structure and pharmacological effects. Here are some comparable compounds:

CompoundClassMain ActionUnique Features
DimenhydrinateAntihistamineH1 receptor antagonistPrimarily used for motion sickness; less sedative effect than cinnarizine
BetahistineAntihistamineH3 receptor antagonistPrimarily affects vestibular disorders; not a calcium channel blocker
ProchlorperazineAntipsychoticDopaminergic antagonistUsed for severe nausea; acts on different receptors compared to cinnarizine
FlunarizineCalcium channel blockerSimilar action as cinnarizineMore potent in preventing migraines; has neuroprotective effects

Cinnarizine's unique combination of antihistaminic, calcium channel blocking, antiserotonergic, and antidopaminergic properties distinguishes it from these similar compounds. Its specific action on T-type calcium channels makes it particularly effective for treating vestibular disorders.

Vestibular and Cerebellar Disorders

Mechanistic Basis for Vertigo and Ménière's Disease Management

Cinnarizine demonstrates its therapeutic efficacy in vestibular disorders through multiple molecular mechanisms that target both peripheral and central vestibular components [2]. The compound acts as a multimodal agent, exhibiting calcium channel blockade, antihistaminic properties, and anti-dopaminergic effects that collectively contribute to its anti-vertigo activity [2].

The primary mechanism involves inhibition of calcium ion translocation across cell membranes of vestibular sensory cells in the ampullae [2]. Experimental evidence demonstrates that cinnarizine significantly reduces the velocity of the slow phase of caloric-induced nystagmus in patients with peripheral labyrinthine disorders [2]. In early clinical investigations, cinnarizine at 25 milligrams administered three times daily proved significantly superior to placebo in reducing the amplitude, duration, and speed of the slow phase of post-rotational nystagmus [2].

At the cellular level, cinnarizine blocks both L-type and T-type voltage-gated calcium channels in vestibular hair cells [14]. Patch-clamp studies on guinea pig vestibular type II hair cells revealed that cinnarizine inhibits calcium currents with an inhibitory concentration fifty (IC50) of 1.5 micromolar, achieving greater than 80 percent blockade at 10 micromolar concentrations [14]. These currents resembled L-type calcium currents with respect to their voltage-dependence and sensitivity to nifedipine and cadmium, though they did not exhibit time-dependent inactivation [14].

The mechanism extends beyond simple calcium channel blockade to include modulation of pressure-sensitive potassium currents [16]. Cinnarizine inhibits calcium-dependent and pressure-sensitive potassium currents in vestibular hair cells through two distinct mechanisms [16]. First, it reduces calcium influx through L-type calcium channel blockade, and second, it exerts a calcium-independent inhibition of potassium currents that is sensitive to charybdotoxin [16].

Regarding endolymph regulation, cinnarizine normalizes endolymph flow by preventing constriction of the stria vascularis [2]. This vascular mechanism contributes to improved inner ear circulation and enhanced cochlear perfusion [2]. The drug's anti-vasoconstrictive properties and protective action against blood hyperviscosity play important roles in improving cerebral and inner ear blood flow [2].

The molecular targets of cinnarizine include histamine H1 receptors with a binding constant of 47 nanomolar for mouse receptors, and histamine H4 receptors with a binding constant of 7 nanomolar for human receptors [18]. Additionally, cinnarizine demonstrates inhibitory activity toward dopamine D2 receptors with a binding constant of 13 nanomolar for rat receptors [18]. The compound also exhibits affinity for muscarinic acetylcholine receptors and serotonin receptors [7].

Comparative Efficacy with Scopolamine in Motion Sickness

A comprehensive double-blind sea trial involving 179 naval personnel directly compared the efficacy of cinnarizine with scopolamine in preventing seasickness [4]. The study employed a rigorous methodology with prophylactic medication initiation when weather conditions indicated approaching nauseogenic circumstances [4]. Ship motion was continuously measured during drug treatment periods to correlate medication effectiveness with environmental severity [4].

The trial design incorporated both parallel group and crossover comparisons across two warships experiencing different motion intensities [4]. In the vessel encountering moderate to severe nauseogenic conditions, a parallel group comparison was achieved, while the ship experiencing mild motion conditions allowed for crossover analysis [4].

Scopolamine demonstrated superior efficacy compared to cinnarizine in protecting against seasickness symptoms across all motion severity levels [4]. However, the tolerability profile varied significantly depending on motion intensity [4]. Under mild motion conditions, cinnarizine exhibited better tolerability than scopolamine with less pronounced side effects [4]. As motion severity increased, the comparative tolerability of scopolamine improved relative to cinnarizine [4].

The differential performance can be attributed to distinct mechanisms of action between the two compounds [4]. Scopolamine functions primarily as a muscarinic acetylcholine receptor antagonist, directly targeting central vestibular processing pathways [4]. In contrast, cinnarizine operates through multiple mechanisms including calcium channel blockade, antihistaminic activity, and peripheral vestibular suppression [2].

Clinical studies evaluating cinnarizine in vertigo management revealed significant efficacy across various vestibular disorders [2]. In a clinical investigation involving 181 patients, cinnarizine treatment reduced moderate vertigo experiences by 65.8 percent and extreme vertigo episodes by 89.8 percent [3]. The compound interferes with signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus by limiting vestibular hair cell activity [3].

Network-Based Drug Repurposing Strategies

Stroke Therapy via Anti-Oxidative Pathways

Network-based drug repurposing approaches have identified cinnarizine as a promising candidate for stroke therapy through computational analysis of drug-target networks [6]. A comprehensive study employed network-based methodologies to repurpose approved drugs from the DrugBank database, ultimately identifying 185 drug candidates for stroke treatment [6]. Validation through literature analysis confirmed that 68 out of 185 candidates (36.8 percent) demonstrated therapeutic effects on stroke in previous investigations [6].

Experimental validation using oxygen-glucose deprivation/reoxygenation (OGD/R) models demonstrated that cinnarizine exhibits significant neuroprotective activity against stroke-induced cellular damage [24]. In BV2 microglial cell cultures subjected to OGD/R conditions, cinnarizine treatment significantly improved cell viability as measured by cell counting kit-8 assays [24]. The compound demonstrated dose-dependent protective effects against OGD/R-induced cellular injury [24].

The anti-stroke mechanism of cinnarizine involves inhibition of inflammatory mediators, particularly interleukin-6 and cyclooxygenase-2 expression [24]. Western blot analysis and Olink inflammation panel studies revealed that cinnarizine treatment significantly reduced the expression of these pro-inflammatory proteins in OGD/R-exposed BV2 cells [24]. This anti-inflammatory action contributes substantially to the neuroprotective effects observed in stroke models [24].

Cinnarizine's antioxidant properties play a crucial role in stroke protection [26]. Studies in animal models of transient global cerebral ischemia demonstrated that cinnarizine markedly improved functional abnormalities associated with ischemia [25]. The compound significantly enhanced locomotor activity and reduced behavioral deficits in rats subjected to four-vessel occlusion for 15 minutes [25]. Although cinnarizine had minimal effects on neuronal damage in the hippocampus, it provided substantial functional improvement [25].

The antioxidant mechanism involves enhancement of endogenous antioxidant systems [23]. In experimental models, cinnarizine treatment significantly increased brain glutathione and superoxide dismutase content [23]. The compound reduced lactate dehydrogenase and glucose-6-phosphate dehydrogenase levels, indicating improved energy metabolism and reduced cellular damage [23]. These effects were attributed to cinnarizine's capacity to concentrate in lipid bilayers, thereby protecting membrane phospholipids against oxidative injury [23].

Research has demonstrated that cinnarizine ameliorates haloperidol-induced oxidative stress in brain tissue [26]. Treatment with cinnarizine significantly decreased malondialdehyde levels in cortex, striatum, cerebellum, and midbrain regions [26]. Simultaneously, the compound increased reduced glutathione levels in cortex and striatum compared to control groups [26]. These findings suggest that cinnarizine's neuroprotective effects extend beyond acute stroke to include protection against chronic oxidative damage [26].

Antiviral Activity Against Hepatitis C Virus

Drug repurposing investigations have identified cinnarizine-related compounds, particularly chlorcyclizine, as potent inhibitors of hepatitis C virus (HCV) infection [27]. High-throughput screening of the National Center for Advancing Translational Sciences Pharmaceutical Collection identified chlorcyclizine hydrochloride as a highly effective anti-HCV agent with an effective concentration fifty (EC50) of approximately 50 nanomolar [27].

Structure-activity relationship studies revealed that chlorcyclizine analogs demonstrate significant antiviral activity specifically against HCV without affecting other viruses [27]. The compound showed no activity against 13 other viruses including hepatitis B virus, demonstrating remarkable selectivity for HCV [27]. This specificity suggests a targeted mechanism of action rather than general antiviral cytotoxicity [27].

The mechanism of anti-HCV activity involves inhibition of viral entry into host cells [28]. Chlorcyclizine blocks HCV entry through a cholesterol-dependent pathway, though the precise molecular target remains unknown [28]. Time-of-addition experiments and pseudoparticle assays confirmed that the compound interferes with early stages of the viral lifecycle prior to replication [28].

Optimization studies have produced novel chlorcyclizine derivatives with enhanced anti-HCV activity [10]. Several compounds exhibited EC50 values below 10 nanomolar against HCV infection with cytotoxicity selectivity indices exceeding 2000 [10]. These optimized molecules demonstrated improved pharmacokinetic properties compared to the parent compound [10].

Combination therapy studies revealed synergistic antiviral effects when chlorcyclizine analogs were combined with other anti-HCV drugs [27]. The compound demonstrated synergistic activity with ribavirin, interferon-alpha, telaprevir, boceprevir, sofosbuvir, daclatasvir, and cyclosporin A without significant cytotoxicity [27]. These combinations suggest potential for inclusion in multi-drug treatment regimens [27].

The antiviral mechanism may involve disruption of membrane fusion during viral entry [29]. Related compounds such as flunarizine have been shown to arrest HCV membrane fusion specifically at the low-pH fusion step [29]. Genotype-specific susceptibility patterns suggest that certain HCV strains are more vulnerable to this class of compounds [29]. Resistance mapping studies identified specific amino acid residues in viral envelope proteins that confer susceptibility or resistance to these agents [29].

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

368.225248902 g/mol

Monoisotopic Mass

368.225248902 g/mol

Heavy Atom Count

28

LogP

5.77 (LogP)

UNII

3DI2E1X18L

Related CAS

7002-58-6 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of vertigo/meniere's disease, nausea and vomiting, motion sickness and also useful for vestibular symptoms of other origins.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine

Mechanism of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

16699-20-0
298-57-7

Metabolism Metabolites

Cinnarizine has known human metabolites that include 1-Benzhydrylpiperazine, 1-Cinnamylpiperazine, Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, Cinnamaldehyde, and 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol.

Wikipedia

Cinnarizine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

Explore Compound Types